

Spectral Analysis of 4-Bromo-3-chlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzonitrile

Cat. No.: B036108

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **4-Bromo-3-chlorobenzonitrile** (CAS No: 57418-97-0), a halogenated aromatic nitrile with applications as a versatile synthetic intermediate in medicinal chemistry and materials science.^[1] The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Molecular Structure and Properties

- Molecular Formula: C₇H₃BrClN^[2]
- Molecular Weight: 216.46 g/mol ^{[1][2]}
- Appearance: White to almost white crystalline powder^[3]
- Melting Point: 80-81°C^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **4-Bromo-3-chlorobenzonitrile**, the ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the aromatic protons and carbons.

¹H NMR (Proton NMR) Data (Predicted)

The ^1H NMR spectrum is expected to show signals for the three protons on the aromatic ring, forming a coupled spin system.[\[1\]](#)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~ 7.8	Doublet (d)	~ 2.0
H-5	~ 7.6	Doublet of Doublets (dd)	~ 8.5, 2.0
H-6	~ 7.9	Doublet (d)	~ 8.5

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

^{13}C NMR (Carbon-13 NMR) Data (Predicted)

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Chemical Shift (δ , ppm)
C-CN	~ 117
C-Cl	~ 135
C-Br	~ 125
C-1	~ 110
C-2	~ 138
C-5	~ 133
C-6	~ 130

Note: Predicted chemical shifts are based on analogous compounds such as 4-bromobenzonitrile and 4-chlorobenzonitrile and general principles of NMR spectroscopy. Actual experimental values may vary.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The most prominent feature in the IR spectrum of **4-Bromo-3-chlorobenzonitrile** is the stretching vibration of the nitrile ($\text{C}\equiv\text{N}$) group.

Functional Group	Wavenumber (cm^{-1})	Intensity
$\text{C}\equiv\text{N}$ (Nitrile)	~ 2230	Strong, Sharp
C-H (Aromatic)	3100-3000	Medium
C=C (Aromatic)	1600-1450	Medium to Weak
C-Cl	800-600	Strong
C-Br	600-500	Strong

Note: The presence of a sharp, intense absorption band around 2230 cm^{-1} is a key diagnostic feature for the nitrile group.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.[\[6\]](#) For **4-Bromo-3-chlorobenzonitrile**, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Ion	m/z (Mass-to-Charge Ratio)	Relative Abundance
$[\text{M}]^+$	215, 217, 219	Isotopic pattern for Br and Cl
$[\text{M-Br}]^+$	136, 138	Isotopic pattern for Cl
$[\text{M-Cl}]^+$	180, 182	Isotopic pattern for Br
$[\text{M-CN}]^+$	189, 191, 193	Isotopic pattern for Br and Cl

Note: The molecular ion peak ($[M]^+$) will appear as a cluster of peaks due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl).

Experimental Protocols

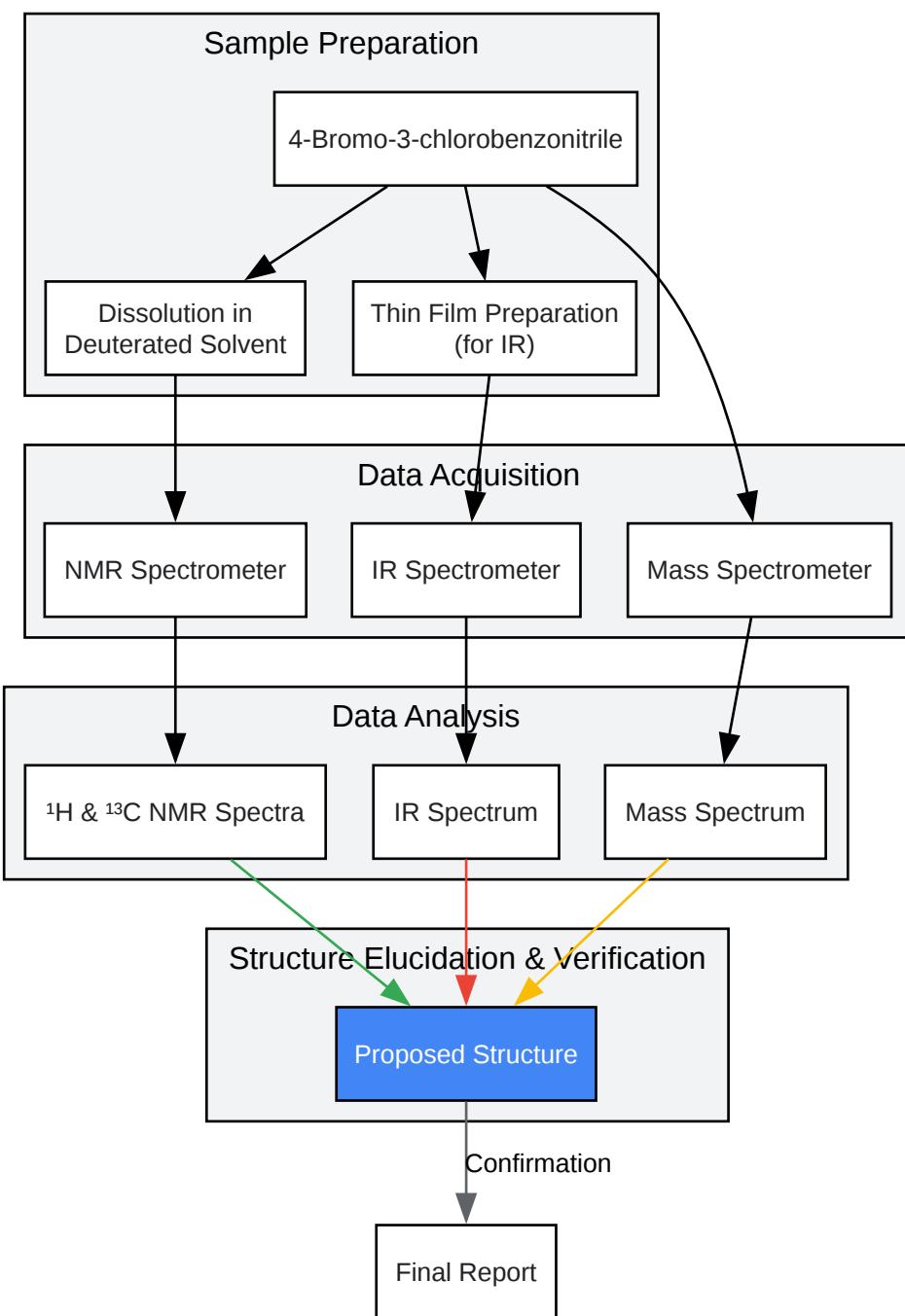
The following are general protocols for obtaining the spectral data described above.

NMR Sample Preparation[\[7\]](#)

- Sample Weighing: Accurately weigh approximately 5-25 mg of **4-Bromo-3-chlorobenzonitrile** for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[7\]](#)[\[8\]](#)
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).[\[7\]](#)[\[9\]](#)
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[\[7\]](#) Gentle vortexing or sonication can aid dissolution.
- Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[\[8\]](#)[\[9\]](#)
- Analysis: Place the capped NMR tube into the spectrometer for data acquisition. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[\[7\]](#)

IR Spectroscopy (Thin Solid Film Method)[\[10\]](#)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **4-Bromo-3-chlorobenzonitrile** in a volatile solvent like methylene chloride.[\[10\]](#)
- Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[\[10\]](#)[\[11\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[10\]](#)


- Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection: A detector records the abundance of each ion, generating a mass spectrum. The instrument's m/z scale should be calibrated using a known reference compound to ensure accurate mass measurements.[\[6\]](#)

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **4-Bromo-3-chlorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research [benchchem.com]
- 2. 4-Bromo-3-chlorobenzonitrile | CAS#:57418-97-0 | Chemsric [chemsrc.com]
- 3. Buy 4-Bromo-3-chlorobenzonitrile | 57418-97-0 [smolecule.com]
- 4. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Chlorobenzonitrile (623-03-0) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-3-chlorobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036108#4-bromo-3-chlorobenzonitrile-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com